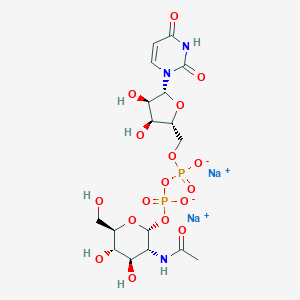
4-Azido-2,3,5,6-tetrafluorobenzaldehyde
概要
説明
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a unique compound characterized by the presence of an azido group and four fluorine atoms attached to a benzaldehyde core. This combination of functional groups makes it a valuable reagent in organic synthesis and materials science. The compound is known for its high reactivity, particularly in click chemistry and photochemical reactions .
作用機序
Target of Action
It is known to be used as a multifunctional photo-affinity label to detect biological receptors .
Mode of Action
4-Azido-2,3,5,6-tetrafluorobenzaldehyde interacts with its targets through a process known as photo-affinity labeling . This involves the use of light to create a covalent bond between the this compound and its target, allowing for the detection and study of the target .
Biochemical Pathways
As a photo-affinity label, it is likely involved in pathways related to the function and regulation of the biological receptors it targets .
Result of Action
As a photo-affinity label, it allows for the detection and study of biological receptors, which could lead to a better understanding of these receptors’ functions and roles .
Action Environment
It is known that the compound is light-sensitive and should be stored in a freezer . This suggests that light and temperature are important environmental factors that can influence the compound’s stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .
化学反応の分析
Types of Reactions
4-Azido-2,3,5,6-tetrafluorobenzaldehyde undergoes various types of chemical reactions, including:
Click Chemistry: The azido group readily participates in azide-alkyne cycloaddition reactions, forming triazoles.
Photochemical Reactions: The compound can be activated by light to form reactive intermediates, which can then engage in further chemical transformations.
Substitution Reactions: The fluorine atoms on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis to introduce the azido group.
Alkynes: React with the azido group in click chemistry reactions.
Light Sources: UV or visible light can be used to activate the compound in photochemical reactions.
Major Products Formed
Triazoles: Formed through azide-alkyne cycloaddition reactions.
Substituted Benzaldehydes: Result from nucleophilic substitution reactions involving the fluorine atoms.
科学的研究の応用
4-Azido-2,3,5,6-tetrafluorobenzaldehyde has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
4-Azido-2,3,5,6-tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2,3,5,6-Tetrafluorobenzaldehyde: Lacks the azido group, making it less reactive in click chemistry.
4-Azidotetrafluorobenzene: Similar azido and fluorine substitution but lacks the aldehyde group.
Uniqueness
4-Azido-2,3,5,6-tetrafluorobenzaldehyde is unique due to the combination of the azido group and the tetrafluorobenzaldehyde core. This combination provides a high degree of reactivity and versatility in various chemical reactions, particularly in click chemistry and photochemical applications .
特性
IUPAC Name |
4-azido-2,3,5,6-tetrafluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZZJXVVOINZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















